5-(2,5-Dimethoxyphenyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
5-(2,5-Dimethoxyphenyl)-1H-pyrazole-3-carboxylic acid is an organic compound that features a pyrazole ring substituted with a 2,5-dimethoxyphenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dimethoxyphenyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 2,5-dimethoxybenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The carboxylic acid group can be introduced through various methods, including oxidation of a methyl group or direct carboxylation.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
5-(2,5-Dimethoxyphenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the phenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring or the pyrazole ring.
Scientific Research Applications
5-(2,5-Dimethoxyphenyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2,5-Dimethoxyphenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the target. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor functions.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxyphenylacetic acid: Shares the 2,5-dimethoxyphenyl group but lacks the pyrazole ring.
2,5-Dimethoxyamphetamine: Contains the 2,5-dimethoxyphenyl group but has an amine group instead of a carboxylic acid.
2C-B (4-bromo-2,5-dimethoxyphenethylamine): Similar aromatic substitution pattern but different functional groups and biological activity.
Uniqueness
5-(2,5-Dimethoxyphenyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of both the pyrazole ring and the carboxylic acid group, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in scientific research.
Properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-17-7-3-4-11(18-2)8(5-7)9-6-10(12(15)16)14-13-9/h3-6H,1-2H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WURQRAFRDPPKJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NNC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
882238-14-4 |
Source
|
Record name | 3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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